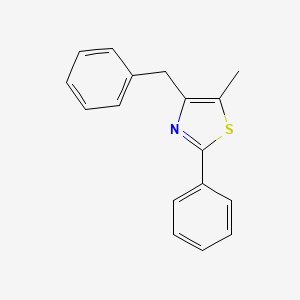![molecular formula C28H21NO3 B14236391 N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide CAS No. 531492-73-6](/img/structure/B14236391.png)
N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide is a synthetic organic compound that belongs to the class of chalcone derivatives Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide typically involves the reaction of 4-aminobenzamide with 3-(3-phenoxyphenyl)acryloyl chloride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure consistent and high-quality production of the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating bacterial and fungal infections.
Mecanismo De Acción
The mechanism of action of N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide: Similar in structure but with a methoxy group instead of a phenoxy group.
N-{4-[3-(2-Methoxyphenyl)acryloyl]phenyl}-3-methylbenzamide: Contains a methoxy group and a methyl group on the benzamide ring.
Uniqueness
N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide is unique due to its phenoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other similar compounds.
Propiedades
Número CAS |
531492-73-6 |
|---|---|
Fórmula molecular |
C28H21NO3 |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
N-[4-[3-(3-phenoxyphenyl)prop-2-enoyl]phenyl]benzamide |
InChI |
InChI=1S/C28H21NO3/c30-27(19-14-21-8-7-13-26(20-21)32-25-11-5-2-6-12-25)22-15-17-24(18-16-22)29-28(31)23-9-3-1-4-10-23/h1-20H,(H,29,31) |
Clave InChI |
TYXPBFRRVLTPLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B14236313.png)
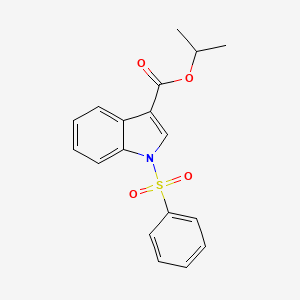
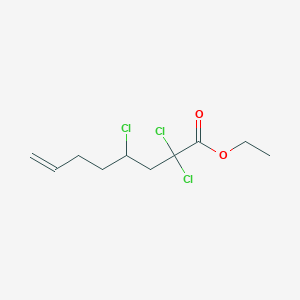
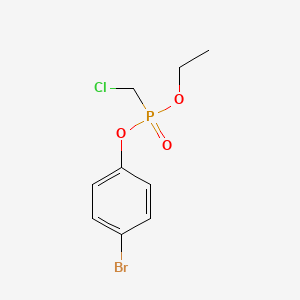
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)
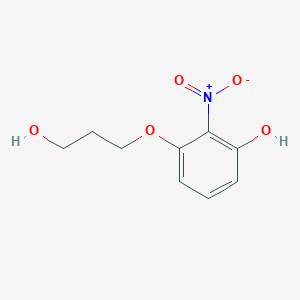
![N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine](/img/structure/B14236369.png)
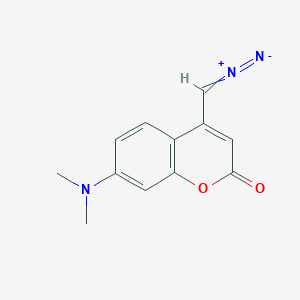
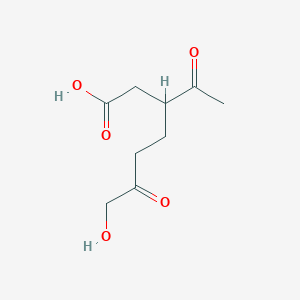
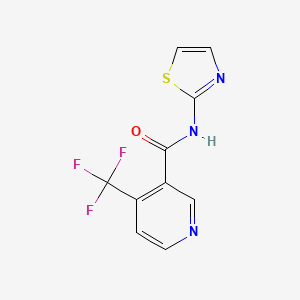
![4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14236395.png)
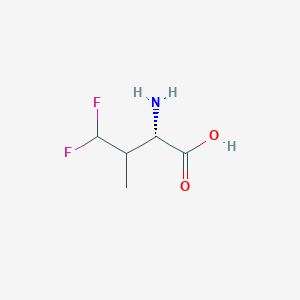
![4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine](/img/structure/B14236405.png)
